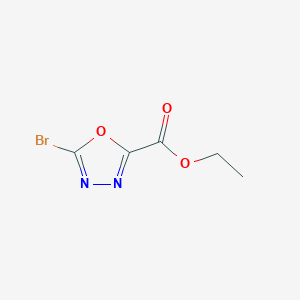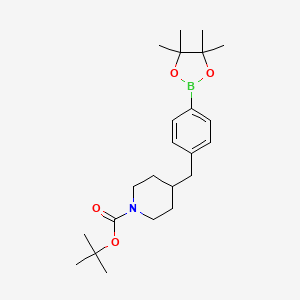
2,3,5-トリフルオロ-4-ヨードピリジン
概要
説明
2,3,5-Trifluoro-4-iodopyridine is a chemical compound with the molecular formula C5HF3IN . It has a molecular weight of 258.97 . This compound is used in various chemical reactions and has interesting and unusual physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of fluorinated pyridines like 2,3,5-Trifluoro-4-iodopyridine is a topic of interest in the field of chemistry . One method involves the reaction of nucleophilic substitution from pentafluoropyridine and sodium azide . Another method involves the reaction of pentafluoropyridine with sodium iodide in dimethylformamide .Molecular Structure Analysis
The molecular structure of 2,3,5-Trifluoro-4-iodopyridine consists of a pyridine ring with three fluorine atoms and one iodine atom attached . The exact mass of the molecule is 258.91100 .Chemical Reactions Analysis
2,3,5-Trifluoro-4-iodopyridine can undergo various chemical reactions. For instance, hydroxide ion, methoxide ion, and ammonia can attack 2,3,5,6-tetrafluoro-4-iodopyridine at the 2-position, to give the corresponding 2-substituted trifluoro-4-iodopyridines .Physical and Chemical Properties Analysis
2,3,5-Trifluoro-4-iodopyridine has a predicted boiling point of 192.7±35.0 °C and a predicted density of 2.206±0.06 g/cm3 . It is recommended to be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .科学的研究の応用
フッ素化ピリジンの合成
2,3,5-トリフルオロ-4-ヨードピリジン: は、様々なフッ素化ピリジンの合成における貴重な中間体です。これらの化合物は、フッ素原子の存在によって大きく影響を受ける、独特の物理的、化学的、および生物学的特性を求められています。 フッ素化ピリジンは、塩素化および臭素化された対応物と比較して、塩基性と反応性が低く、合成の興味深いターゲットになっています .
ラジオファーマシューティカル
この化合物は、18F置換ピリジンの合成に使用されます。これは、放射線生物学における潜在的なイメージング剤として特に注目されています。 これらの剤は、癌の局所放射線療法に使用でき、癌組織を可視化して標的にする方法を提供します .
農薬
農業分野では、2,3,5-トリフルオロ-4-ヨードピリジン誘導体は、物理的、生物学的、および環境的特性が改善された新製品の開発に使用されてきました。 リード構造へのフッ素原子の導入により、農薬の有効成分として多数の化合物が商品化されてきました .
医薬品用途
製薬業界は、フッ素化化合物の独自の特性から恩恵を受けています。医療治療に使用されるすべての医薬品の約10%がフッ素原子を含んでおり、長年にわたって多くのフッ素化医薬品候補が発見されています。 問題の化合物は、これらの薬物の合成のためのビルディングブロックとして役立ちます .
獣医用製品
医薬品と同様に、獣医用製品もフッ素化化合物の特性を活用しています2,3,5-トリフルオロ-4-ヨードピリジンは、獣医用薬物の合成の前駆体となり、動物の健康と治療に貢献できます .
材料科学
フッ素化ピリジンの独特の物理化学的特性により、材料科学における用途に適しています。 これらは、様々な産業で必要とされる特定の特性を持つ機能性材料を作成するために使用できます .
有機合成中間体
この化合物は、有機合成においても重要な中間体です。 これは、材料科学、医薬品、および農薬に応用を持つものを含む、幅広い有機分子を作成するために使用できます .
環境科学
2,3,5-トリフルオロ-4-ヨードピリジンから誘導されたものなど、フッ素化化合物の環境への影響に関する研究は重要です。 これらの研究は、環境におけるこのような化合物の残留性、生物蓄積、および潜在的な毒性を理解するのに役立ちます .
作用機序
Safety and Hazards
2,3,5-Trifluoro-4-iodopyridine is classified under the GHS07 hazard class . It carries the hazard statements H302, H315, H320, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding skin contact and inhalation .
将来の方向性
生化学分析
Biochemical Properties
2,3,5-Trifluoro-4-iodopyridine plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated compounds. Its interactions with enzymes, proteins, and other biomolecules are primarily driven by its electron-withdrawing fluorine atoms and the bulky iodine atom. These interactions can influence the reactivity and stability of the compound in biochemical environments. For instance, the compound may act as an inhibitor or activator of specific enzymes, altering their catalytic activity and affecting metabolic pathways .
Cellular Effects
The effects of 2,3,5-Trifluoro-4-iodopyridine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, 2,3,5-Trifluoro-4-iodopyridine can affect the expression of genes involved in metabolic processes, thereby altering cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2,3,5-Trifluoro-4-iodopyridine exerts its effects through specific binding interactions with biomolecules. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and van der Waals interactions, while the iodine atom can participate in halogen bonding. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme. Furthermore, 2,3,5-Trifluoro-4-iodopyridine may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,5-Trifluoro-4-iodopyridine can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light or heat. Long-term studies have shown that 2,3,5-Trifluoro-4-iodopyridine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,3,5-Trifluoro-4-iodopyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation. At higher doses, 2,3,5-Trifluoro-4-iodopyridine can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level triggers significant biochemical and physiological changes .
Metabolic Pathways
2,3,5-Trifluoro-4-iodopyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can affect metabolic flux and alter the levels of key metabolites. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby influencing overall metabolic balance .
Transport and Distribution
Within cells and tissues, 2,3,5-Trifluoro-4-iodopyridine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The presence of fluorine and iodine atoms can influence the compound’s affinity for different transporters, affecting its overall distribution profile .
Subcellular Localization
The subcellular localization of 2,3,5-Trifluoro-4-iodopyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, with different effects observed in the nucleus, cytoplasm, or other organelles. For instance, 2,3,5-Trifluoro-4-iodopyridine may exert distinct effects on gene expression when localized in the nucleus compared to its effects on metabolic processes in the cytoplasm .
特性
IUPAC Name |
2,3,5-trifluoro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF3IN/c6-2-1-10-5(8)3(7)4(2)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYYALVHPYUOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738891 | |
| Record name | 2,3,5-Trifluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057393-65-3 | |
| Record name | 2,3,5-Trifluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-trifluoro-4-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1404077.png)
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B1404078.png)

![3-Amino-bicyclo[3.2.1]octan-8-ol](/img/structure/B1404082.png)


![4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1404085.png)

![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)


